molecular formula C16H21N5O4 B2771574 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176069-46-6

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2771574
CAS No.: 2176069-46-6
M. Wt: 347.375
InChI Key: NJVYPYMLRUZXBH-UHFFFAOYSA-N
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Description

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a novel compound with significant potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is notable for its unique structural features, which include a pyrimidine ring, a piperidine ring, and an imidazolidine dione moiety. These structures contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving several key reactions. One common method includes:

  • Formation of the pyrimidine derivative: : Starting from 4-methyl-6-oxopyrimidine, the compound undergoes acetylation to introduce the acetyl group.

  • Synthesis of piperidine intermediate: : The acetylated pyrimidine is then reacted with a piperidine derivative, creating a key intermediate.

  • Imidazolidine dione formation: : Finally, the intermediate is subjected to cyclization with appropriate reagents to form the imidazolidine dione moiety.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to increase yield and purity. This could include:

  • Catalyst optimization: : Using specific catalysts to enhance reaction efficiency.

  • Purification techniques: : Implementing advanced purification methods such as crystallization or chromatography to achieve high purity levels.

  • Reaction scaling: : Adapting laboratory-scale reactions to industrial-scale production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions:

  • Oxidation: : Can be oxidized to form corresponding N-oxides.

  • Reduction: : The carbonyl groups can be reduced to hydroxyl groups under mild conditions.

  • Substitution: : Halogenation and alkylation can occur at specific positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Using reagents such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

  • Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Utilizing reagents like alkyl halides in the presence of strong bases.

Major Products

  • Oxidation products: : Corresponding N-oxides.

  • Reduction products: : Hydroxyl derivatives.

  • Substitution products: : Halogenated or alkylated variants of the original compound.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

It serves as a tool in studying enzyme inhibition, particularly in pathways involving pyrimidine derivatives.

Medicine

Industry

The compound may be used in material science for developing advanced polymers or coatings with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by binding to specific enzymes or receptors, inhibiting their activity. It can interact with:

  • Enzymes: : Inhibiting key enzymes in metabolic pathways.

  • Receptors: : Modulating receptor activity, which can influence cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(4-piperidinyl)urea

  • 2-(4-methylpyrimidin-2-yl)-1-(4-piperidinyl)-1,3-propanedione

Highlighting Uniqueness

Compared to these similar compounds, 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has a distinctive imidazolidine dione moiety, which contributes to its unique reactivity and potential applications. This structural element provides enhanced binding affinity to certain biological targets and improved stability under various conditions, making it a valuable compound in scientific research and industrial applications.

It's like the Swiss Army knife of compounds—a multitude of potential in a single molecular package. Curious about its real-world applications?

Properties

IUPAC Name

3-methyl-1-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-11-7-13(22)20(10-17-11)8-15(24)19-5-3-12(4-6-19)21-9-14(23)18(2)16(21)25/h7,10,12H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVYPYMLRUZXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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